2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine
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Overview
Description
2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features a unique structure that combines a fluoropyridine moiety with a tert-butylazetidine group, making it an interesting subject for various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine typically involves the reaction of 3-fluoropyridine with tert-butylazetidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The tert-butylazetidine group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine
- 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile
- 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-3-carbonitrile
Uniqueness
2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine stands out due to the presence of the fluorine atom on the pyridine ring, which can significantly alter its chemical and biological properties. This fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
2-(1-tert-butylazetidin-3-yl)oxy-3-fluoropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-12(2,3)15-7-9(8-15)16-11-10(13)5-4-6-14-11/h4-6,9H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZUTVRTYQMHGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C1)OC2=C(C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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